5-Phenylfuran-2-boronic acid
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Overview
Description
5-Phenylfuran-2-boronic acid is an organic compound with the molecular formula C10H9BO3. It is a boronic acid derivative, characterized by the presence of a phenyl group attached to a furan ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 5-Phenylfuran-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. One common approach is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency . The use of photoinduced borylation and metal-free visible light-induced photocatalytic borylation platforms are also explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Phenylfuran-2-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are used to facilitate the formation of the boron-carbon bond.
Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Boranes: Formed through reduction.
Scientific Research Applications
5-Phenylfuran-2-boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Material Science: Used in the development of advanced materials, such as dye-sensitized solar cells.
Analytical Chemistry: Employed in the development of sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-Phenylfuran-2-boronic acid primarily involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, where the boron atom transfers its organic group to the palladium center, facilitating the formation of a new carbon-carbon bond . The boronic acid group also interacts with cis-diol groups in biological systems, making it useful in the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-Formylfuran-2-boronic acid: Another furan-based boronic acid used in similar applications.
Phenylboronic Acid: A simpler boronic acid with a phenyl group, widely used in organic synthesis.
Fluorophenylboronic Acids: Boronic acids with fluorine substituents, known for their unique electronic properties.
Uniqueness
5-Phenylfuran-2-boronic acid is unique due to the presence of both a phenyl group and a furan ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and functional group tolerance .
Properties
IUPAC Name |
(5-phenylfuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYFPXRAQMIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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